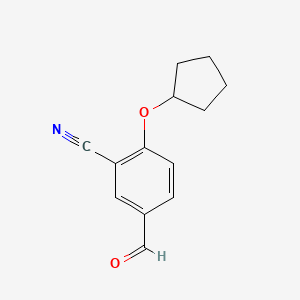

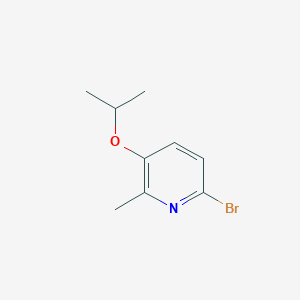

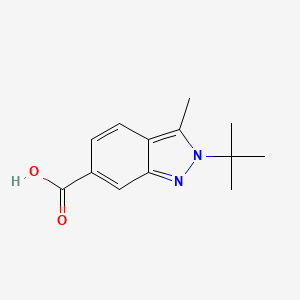

1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole

説明

1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole is a useful research compound. Its molecular formula is C11H8N2O3 and its molecular weight is 216.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Studies

Imidazole derivatives are pivotal in the synthesis of complex molecular structures, such as coordination polymers and microporous materials. For instance, the synthesis of a 3D Cobalt(II) coordination polymer using imidazole-linked ligands demonstrates the role of such compounds in creating functional materials with potential applications in catalysis, molecular separation, and gas storage (Qihua Zhao et al., 2002).

Catalysis and Organic Synthesis

Imidazole derivatives are integral in catalyzing various chemical reactions, contributing to the efficient synthesis of other important compounds. For example, Amberlite IR-120(H), an acidic polymer-supported material, has been used as a catalyst in the one-pot synthesis of trisubstituted imidazoles, highlighting the versatility of imidazole-based catalysts in organic synthesis (S. S. Gurav et al., 2022).

Corrosion Inhibition

Imidazole derivatives have been identified as effective corrosion inhibitors for metals, an application critical in industrial processes and infrastructure maintenance. The incorporation of imidazole groups into molecules has been shown to significantly enhance their ability to protect metals from corrosion in acidic environments (M. Prashanth et al., 2021).

Antimicrobial Properties

Some imidazole derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics and antifungal agents. The synthesis and evaluation of novel imidazole-containing compounds for their antibacterial and antifungal properties underscore the potential of these compounds in medical and pharmaceutical applications (V. Reddy & K. R. Reddy, 2010).

Material Science

Imidazole derivatives are also explored in material science for their optical and electronic properties, contributing to the development of novel materials for electronic devices, such as OLEDs. The integration of imidazole units into organic compounds can result in materials with desirable luminescent properties and stability, suitable for application in optoelectronic devices (Yang Zhou et al., 2021).

作用機序

Target of Action

The primary target of the compound “1-(1,3-benzodioxol-5-ylcarbonyl)-1H-imidazole” is the α-Amino-3-hydroxy-5-methyl-4-isoxazole Propionic Acid (AMPA) receptor . This receptor is a non-NMDA-type ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

The compound “this compound” acts as a positive allosteric modulator of the AMPA receptor . It allosterically binds to glutamate receptor 1 (GluR1)–GluR4 subunits and limits desensitization, thus provoking an increase in amplitude .

Biochemical Pathways

The compound “this compound” affects the biochemical pathways related to fatigue and endurance capacity. It increases the liver glycogen and muscle glycogen contents significantly, while decreasing the lactic acid and blood urea nitrogen levels notably compared with the control group .

Pharmacokinetics

It is known that the compound is administered via intraperitoneal injection once daily for 2 weeks

Result of Action

The molecular and cellular effects of “this compound” include a significant increase in swimming time to exhaustion compared with the control group . The compound also significantly improves the endogenous cellular antioxidant enzymes in mice by increasing the activities of superoxide dismutase, catalase, and glutathione peroxidase .

Action Environment

The action of “this compound” can be influenced by environmental factors such as physical stress and hard work, which can lead to fatigue . .

特性

IUPAC Name |

1,3-benzodioxol-5-yl(imidazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(13-4-3-12-6-13)8-1-2-9-10(5-8)16-7-15-9/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXXPGLZCDOYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)

![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)

![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)

![[6-Chloro-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B1405439.png)